molecular formula C26H31N3O2S B2958812 N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methylbenzene-1-sulfonamide CAS No. 932506-03-1

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methylbenzene-1-sulfonamide

Cat. No.: B2958812
CAS No.: 932506-03-1
M. Wt: 449.61
InChI Key: KTNXBBSIRWNUCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(Dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a complex structure combining a dimethylamino-substituted phenyl group, a tetrahydroisoquinoline ethyl moiety, and a 4-methylbenzenesulfonamide core. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties . The compound’s structural uniqueness arises from the integration of a tetrahydroisoquinoline scaffold, which is known for its role in central nervous system (CNS) targeting, and the sulfonamide group, which enhances binding to biological targets through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2S/c1-20-8-14-25(15-9-20)32(30,31)27-18-26(22-10-12-24(13-11-22)28(2)3)29-17-16-21-6-4-5-7-23(21)19-29/h4-15,26-27H,16-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNXBBSIRWNUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in these reactions include dimethylamine, tetrahydroisoquinoline, and sulfonyl chloride. The reaction conditions often require controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The target compound shares core sulfonamide functionality with several analogs but differs in substituent groups:

Compound Name Key Substituents Molecular Weight (g/mol)* Key Structural Notes
N-{2-[4-(Dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methylbenzene-1-sulfonamide (Target) Dimethylamino phenyl, tetrahydroisoquinoline ethyl ~493.6† Combines CNS-targeting tetrahydroisoquinoline with a polar dimethylamino group.
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide 4-Methoxyphenyl, naphthylmethyl ~447.5 Chiral center; lacks tetrahydroisoquinoline but includes aromatic naphthyl group.
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide Anilinopyridinyl ~343.4 Pyridine ring introduces planar rigidity; simpler substituents.
4-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Triethoxyphenyl oxadiazole, tetrahydroisoquinoline sulfonyl ~605.7 Oxadiazole ring enhances metabolic stability; triethoxy groups increase lipophilicity.

*Calculated based on molecular formulas.
†Estimated from structure.

Key Observations :

  • The target compound’s tetrahydroisoquinoline moiety distinguishes it from simpler sulfonamides (e.g., ) and aligns it with CNS-active analogs (e.g., hypocretin/orexin systems described in ).
  • The dimethylamino group enhances water solubility compared to methoxy or lipophilic triethoxy substituents (e.g., ).
Physicochemical Properties
  • IR Spectroscopy :
    • The target’s sulfonamide group would exhibit νS=O stretches near 1150–1350 cm⁻¹, consistent with other sulfonamides .
    • Absence of C=O bands (e.g., 1663–1682 cm⁻¹ in hydrazinecarbothioamides ) confirms the absence of competing carbonyl functionalities.
  • NMR: The tetrahydroisoquinoline’s protons (δ 2.5–4.0 ppm) and dimethylamino group (δ 2.2–2.8 ppm) would dominate ¹H-NMR, contrasting with methoxy (δ 3.7–3.9 ppm) or oxadiazole (δ 7.5–8.5 ppm) signals in analogs .

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methylbenzene-1-sulfonamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C28H35N3O3S
  • Molecular Weight : 493.67 g/mol
  • CAS Number : 946367-03-9

The structure features a tetrahydroisoquinoline core, which is known for its diverse biological activities, particularly in neuropharmacology.

Research indicates that this compound acts primarily as an antagonist at the orexin receptors (OX1 and OX2), which are implicated in various physiological processes including sleep regulation and reward pathways. The orexin system has been linked to addiction and obesity, making these receptors attractive targets for therapeutic intervention.

Key Findings on Orexin Receptor Interaction

  • Selectivity : Studies have shown that modifications at the 1-position of the tetrahydroisoquinoline scaffold can significantly influence selectivity and potency at the orexin receptors. For example, substituents like dimethylamino groups enhance activity at OX1 while maintaining selectivity over OX2 .
  • Potency : The compound exhibits a dissociation constant (Ke) indicating its binding affinity. For instance, one study reported that certain analogs with similar structures demonstrated Ke values in the low micromolar range, suggesting effective antagonism .

Structure-Activity Relationships (SAR)

The SAR studies reveal critical insights into how different substituents affect biological activity:

Substituent PositionModification TypeEffect on Activity
1-positionDimethylaminoIncreased potency at OX1
4-positionMethyl groupMaintains activity but alters selectivity
3,4-DimethoxyPresenceEnhanced receptor selectivity

These findings suggest that careful design of substituents can optimize the pharmacological profile of tetrahydroisoquinoline derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Orexin Antagonism :
    • A study evaluated multiple tetrahydroisoquinoline derivatives for their ability to inhibit orexin receptor activity. Compounds with bulky substitutions at the 1-position showed improved efficacy compared to simpler analogs .
  • Therapeutic Potential :
    • Research has highlighted the potential of these compounds in treating conditions such as drug addiction and obesity by modulating orexin signaling pathways. For instance, antagonists targeting OX1 may reduce cravings and withdrawal symptoms in addiction models .
  • Comparative Analysis :
    • A comparative analysis of various tetrahydroisoquinoline derivatives indicated that those with specific substitutions consistently outperformed others in receptor binding assays, reinforcing the importance of structural modifications .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The synthesis of tetrahydroisoquinoline-containing sulfonamides typically involves multi-step protocols, including amide coupling, alkylation, and cyclization. For example, analogous compounds were synthesized via coupling of substituted benzoic acids with amine intermediates, achieving yields of 37–99% depending on substituent reactivity . To improve yields:

  • Use high-purity reagents and anhydrous conditions to minimize side reactions.
  • Optimize stoichiometry (e.g., 1.2 equivalents of coupling agents like HATU or EDCI).
  • Monitor reaction progress via TLC or LC-MS to isolate intermediates promptly .

Q. How can structural characterization be performed to confirm the compound’s identity?

Key analytical methods include:

  • 1H/13C NMR : Assign peaks based on chemical shifts (e.g., dimethylamino groups appear at δ ~2.8–3.2 ppm; aromatic protons at δ ~6.8–7.5 ppm) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z [M+H]+ for similar compounds ranges from 400–600) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H⋯O interactions in sulfonamide derivatives) .

Q. What receptor targets are plausible given its structural features?

The tetrahydroisoquinoline moiety and sulfonamide group suggest potential activity as a CNS-targeted agent. For example:

  • Orexin-1 receptor antagonism : Substituted tetrahydroisoquinolines show high affinity for orexin receptors, modulating sleep/wake cycles .
  • Neurotransmitter interactions : The dimethylamino group may enhance solubility and blood-brain barrier permeability, similar to hypocretin/orexin-targeting agents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize receptor binding?

  • Substitution patterns : Vary substituents on the phenyl ring (e.g., methoxy, nitro, or alkyl groups) to assess steric/electronic effects on receptor affinity. For example, 4-isopropyl substituents improved orexin-1 binding by 65% compared to unsubstituted analogs .
  • Bioisosteric replacement : Replace the sulfonamide with carboxamide or urea groups to evaluate potency retention .
  • In silico docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses with orexin-1 receptors .

Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy data?

  • Solubility optimization : Incorporate polar groups (e.g., hydroxyl or polyethylene glycol chains) to enhance aqueous solubility, as seen in CNS-penetrant orexin antagonists .
  • Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., N-demethylation of dimethylamino groups) and stabilize vulnerable sites .
  • Pharmacokinetic profiling : Measure brain-to-plasma ratios in rodent models to validate CNS penetration .

Q. How can crystallographic data inform formulation strategies for this compound?

  • Polymorph screening : Identify stable crystalline forms via solvent evaporation or slurry conversion. For example, monoclinic crystals of related sulfonamides exhibit better thermal stability than amorphous forms .
  • Hydration analysis : Characterize hydrate/solvate formation (e.g., monohydrate vs. anhydrous forms) using DSC/TGA to ensure shelf-life stability .

Methodological Considerations

Q. What techniques are critical for assessing in vitro neuroexcitatory effects?

  • Primary neuronal cultures : Treat rat hypothalamic neurons with the compound (1–100 µM) and measure calcium influx via Fluo-4 AM fluorescence .
  • Electrophysiology : Use patch-clamp recordings to evaluate action potential frequency changes in orexin-sensitive neurons .

Q. How can researchers validate target engagement in animal models?

  • Microdialysis : Measure extracellular orexin levels in rodent CSF post-administration .
  • Behavioral assays : Test sleep latency in wild-type vs. orexin-receptor knockout mice to confirm mechanism .

Data Contradiction Analysis

Q. How should conflicting SAR data between analogous compounds be resolved?

  • Orthogonal assays : Compare binding (e.g., radioligand displacement) vs. functional activity (e.g., cAMP inhibition) to distinguish antagonism from inverse agonism .
  • Crystallographic overlay : Align X-ray structures of high/low-affinity analogs to identify critical binding motifs (e.g., hydrogen bonds with His344 in orexin-1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.